REACTION_CXSMILES
|
C[O:2][CH:3](OC)[CH2:4][CH2:5][CH2:6][N:7]1[CH2:11][CH2:10][N:9]([OH:12])[C:8]1=[O:13].Cl.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1>[OH:12][N:9]1[CH2:10][CH2:11][N:7]([CH2:6][CH2:5][CH2:4][CH:3]=[O:2])[C:8]1=[O:13] |f:2.3.4|
|
Name
|
|
Quantity
|
0.753 g
|
Type
|
reactant
|
Smiles
|
COC(CCCN1C(N(CC1)O)=O)OC
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (5×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ON1C(N(CC1)CCCC=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.3 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |